Zidovudine O-β-D-glucuronide (sodium), also known as 3'-Azido-3'-deoxythymidine β-D-glucuronide sodium, is the primary metabolite of zidovudine, a well-known nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus infection. Zidovudine is chemically classified as a dideoxynucleoside, which plays a crucial role in inhibiting viral replication by terminating the DNA chain during reverse transcription.
Zidovudine O-β-D-glucuronide is derived from zidovudine through metabolic processes primarily involving glucuronidation. This transformation occurs in the liver and is facilitated by various enzymes, particularly UDP-glucuronosyltransferases.
The synthesis of zidovudine O-β-D-glucuronide typically involves the glucuronidation of zidovudine. This process can be achieved through several methods:
The enzymatic method is preferred due to its specificity and efficiency, often resulting in higher yields with fewer side products compared to chemical methods. The reaction conditions are typically mild, allowing for better preservation of the drug's integrity.
Zidovudine O-β-D-glucuronide has a complex molecular structure characterized by:
The structural representation emphasizes the azido group at the 3' position and the glucuronic acid attachment, which is critical for its solubility and biological activity.
Zidovudine O-β-D-glucuronide participates in several chemical reactions:
The stability of zidovudine O-β-D-glucuronide under physiological conditions allows it to circulate in plasma, where it may exert effects or serve as a reservoir for zidovudine release.
Zidovudine O-β-D-glucuronide primarily functions as a metabolite rather than an active therapeutic agent. Its mechanism involves:
Zidovudine triphosphate inhibits Human Immunodeficiency Virus Type 1 reverse transcriptase with a significant impact on viral replication and associated pathologies.
These properties are essential for understanding how zidovudine O-β-D-glucuronide behaves in biological systems and its interactions with other compounds.
Zidovudine O-β-D-glucuronide serves primarily in scientific research contexts:
Zidovudine O-β-D-glucuronide (sodium) (AZT-G) represents the predominant inactivation product of the antiviral drug zidovudine (AZT), accounting for 60-70% of total drug clearance in humans. This hydrophilic metabolite forms through hepatic glucuronidation, which significantly reduces AZT's plasma exposure and facilitates renal elimination. Pharmacokinetic studies demonstrate that coadministration with enzyme inducers like rifampicin increases AZT formation clearance to glucuronide by 100%, corresponding to a 47% decrease in AZT's area under the curve (AUC). This induction effect substantially reduces systemic exposure to the parent drug, potentially compromising its therapeutic efficacy against HIV [1]. The metabolic conversion occurs rapidly, with >74% of the administered AZT dose recovered in urine as AZT-G, underscoring its role as the primary elimination pathway [6]. This biotransformation is pharmacologically critical since AZT-G lacks antiviral activity and exhibits reduced cytotoxicity compared to AZT's alternative metabolite, 3'-amino-3'-deoxythymidine (AMT), which demonstrates 5-7 times greater cytotoxicity toward human hematopoietic progenitor cells [1] [6].
Table 1: Pharmacokinetic Parameters of Zidovudine (AZT) and Its Glucuronide Metabolite (AZT-G)
Parameter | AZT Alone | AZT + Rifampicin | Change (%) |
---|---|---|---|
AZT Oral Clearance | Baseline | +89% | [1] |
Formation Clearance to AZT-G | Baseline | +100% | [1] |
AZT AUC | Baseline | -47% | [1] |
Urinary Recovery of AZT-G | ~74% of dose | Not reported | [6] |
UGT2B7 is the principal human enzyme responsible for AZT glucuronidation, as confirmed through recombinant enzyme studies and humanized mouse models. Kinetic analyses reveal apparent Km values of 91.0 μM for UGT2B7 H268 and 80.1 μM for UGT2B7 Y268, with glucuronidation efficiency (Vmax/Km) values of 21.3 and 11.0 μL·min⁻¹·mg protein⁻¹, respectively. This indicates the H268 variant possesses approximately double the metabolic efficiency of the Y268 variant [5]. UGT2B7 expression in human liver microsomes correlates strongly with AZT-G formation, and humanized UGT2 mice (expressing human UGT2B7) efficiently produce AZT-G, whereas wild-type and Ugt2-knockout mice show no detectable activity [2].
Protein-protein interactions significantly modulate UGT2B7 activity. Heterodimerization with UGT1A1, UGT1A9, or UGT1A6 alters AZT glucuronidation kinetics, reducing Km (enhancing substrate affinity) and increasing Vmax (maximal velocity) [3] [9]. Quantitative fluorescence resonance energy transfer (FRET) analyses demonstrate UGT2B7 forms stable heterodimers with these isoforms, with FRET efficiencies ranging from -0.74% to 24.3% and donor-acceptor distances of 6.38–10 nm. Polymorphisms (e.g., UGT2B72/5) perturb dimer stability and catalytic function [9]. Post-translational modifications further influence activity: N-glycosylation at Asn68 and Asn315 is essential for proper folding, while the catalytic residue His35 is indispensable for glucuronidation [7].
Table 2: Impact of UGT2B7 Genetic Variants and Dimerization on AZT Glucuronidation
Variant/Interaction | Km (μM) | Vmax | Efficiency (Vmax/Km) | Source |
---|---|---|---|---|
UGT2B7*1 (H268) | 91.0 | Higher | 21.3 μL·min⁻¹·mg⁻¹ | [5] |
UGT2B7*2 (Y268) | 80.1 | Lower | 11.0 μL·min⁻¹·mg⁻¹ | [5] |
UGT2B7 + UGT1A1 heterodimer | Decreased | Increased | Enhanced | [3] [9] |
UGT2B7 + UGT1A9 heterodimer | Decreased | Increased | Enhanced | [9] |
Significant interspecies variations exist in AZT glucuronidation capacity due to differential expression and activity of UGT orthologs. Monkeys (Macaca fascicularis) exhibit the closest metabolic profile to humans, with intrinsic clearance (CLint) values of 1.99 mL/min/mg in liver microsomes. This similarity stems from high sequence homology (>90%) in UGT1A1 and comparable UGT2B7 functional activity [8]. Minipigs show moderately similar CLint (2.12 mL/min/mg), while mice demonstrate unexpectedly high clearance (5.05 mL/min/mg) despite lower sequence conservation [8]. Dogs are poor models due to markedly reduced affinity (Km = 0.86 μM) and lower clearance rates [8].
Humanized mouse models resolve these discrepancies: Mice engineered with the entire human UGT2 cluster (hUGT2 mice) exhibit robust AZT-G formation in liver microsomes and excrete AZT-G in bile and urine, unlike wild-type or Ugt2-knockout controls [2]. This confirms the functional incompatibility of rodent UGT enzymes with AZT and underscores the necessity of humanized models for preclinical glucuronidation studies. Intestinal metabolism also contributes to species differences: Human intestinal microsomes display two-fold higher CLint than hepatic microsomes, a pattern not consistently observed in other species [8].
Table 3: Species Differences in AZT Glucuronidation Kinetics
Species | Tissue | Km (μM) | CLint (mL/min/mg) | Human Relevance |
---|---|---|---|---|
Human | Liver | 80–91 | ~1.8 (Reference) | High |
Monkey | Liver | Similar to human | 1.99 | High |
Minipig | Liver | Moderate | 2.12 | Moderate |
Mouse | Liver | Low | 5.05 | Low (High in vivo clearance) |
Dog | Liver | 0.86 | Low | Very Low |
hUGT2 mouse | Liver | Human-like | Human-like | High (Model) |
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